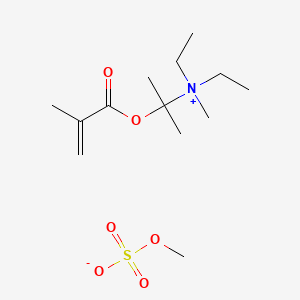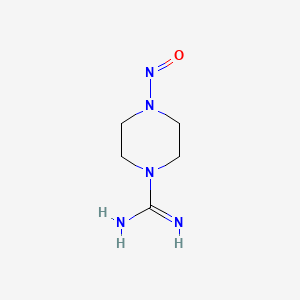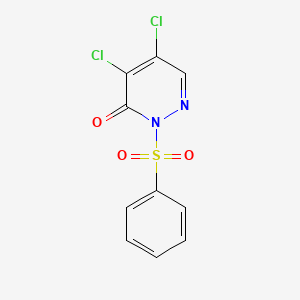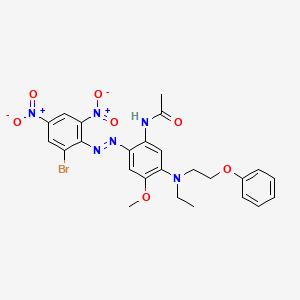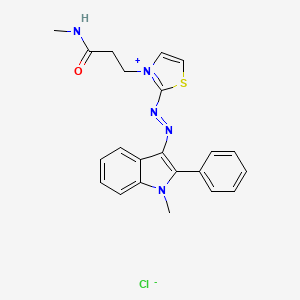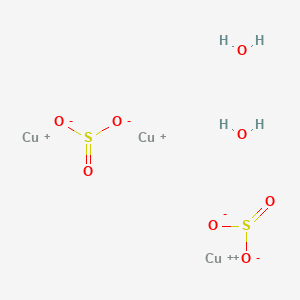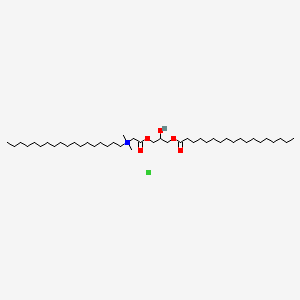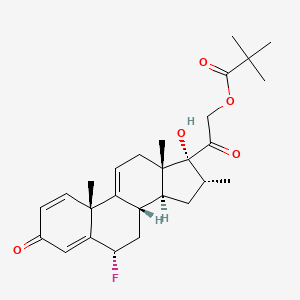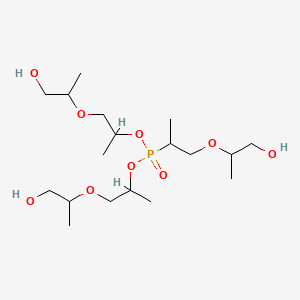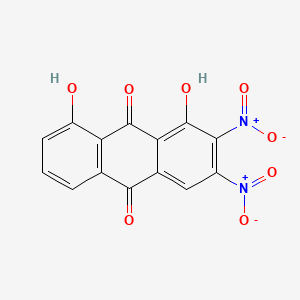
Ferrous malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous malate is a compound consisting of iron and malic acid. It is often used as a dietary supplement to treat or prevent iron deficiency anemia. The compound is known for its high bioavailability, making it an effective source of iron for the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous malate can be synthesized by reacting ferrous sulfate with malic acid under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding malic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified and dried to obtain the desired form.
Chemical Reactions Analysis
Types of Reactions
Ferrous malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to ferric malate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to this compound using reducing agents like ascorbic acid.
Substitution: this compound can undergo substitution reactions with other acids or bases, leading to the formation of different iron complexes.
Major Products
The major products formed from these reactions include ferric malate, ferrous sulfate, and various iron complexes depending on the reagents and conditions used.
Scientific Research Applications
Ferrous malate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: The compound is studied for its role in biological processes, particularly in iron metabolism and transport.
Medicine: this compound is used in the development of iron supplements and treatments for iron deficiency anemia.
Industry: It is used in the production of iron-based materials and as a catalyst in certain industrial processes.
Mechanism of Action
The primary mechanism of action of ferrous malate involves its role as an iron source. Iron is essential for the production of hemoglobin, myoglobin, and various enzymes. This compound provides a bioavailable form of iron that can be readily absorbed by the body. Once absorbed, the iron is utilized in various metabolic processes, including oxygen transport and DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Ferric malate
Uniqueness
Ferrous malate is unique due to its high bioavailability and stability compared to other iron supplements. It is less likely to cause gastrointestinal side effects, making it a preferred choice for individuals with sensitive stomachs. Additionally, the presence of malic acid enhances the absorption of iron, further increasing its effectiveness as a supplement.
Properties
CAS No. |
6916-77-4 |
|---|---|
Molecular Formula |
C4H4FeO5 |
Molecular Weight |
187.92 g/mol |
IUPAC Name |
2-hydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/C4H6O5.Fe/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI Key |
KRUJOKMDEHYPOP-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





